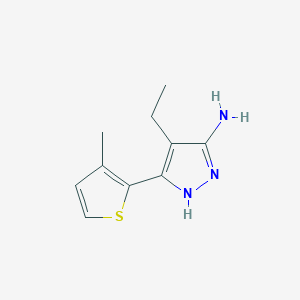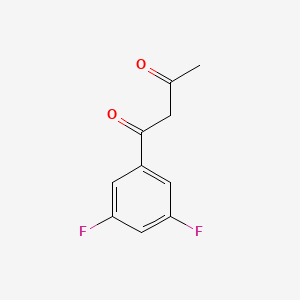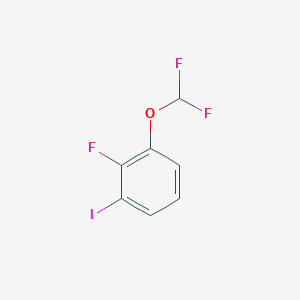
1-(Difluoromethoxy)-2-fluoro-3-iodobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Difluoromethoxy)-2-fluoro-3-iodobenzene is an organofluorine compound characterized by the presence of difluoromethoxy, fluoro, and iodo substituents on a benzene ring
Méthodes De Préparation
The synthesis of 1-(Difluoromethoxy)-2-fluoro-3-iodobenzene typically involves the introduction of the difluoromethoxy group onto a pre-functionalized benzene ring. One common method includes the use of difluoromethylation reagents in the presence of a suitable catalyst. For instance, the difluoromethylation of aryl iodides can be achieved using difluorocarbene precursors under mild conditions . Industrial production methods often involve continuous flow processes to ensure high yield and purity while minimizing by-products .
Analyse Des Réactions Chimiques
1-(Difluoromethoxy)-2-fluoro-3-iodobenzene undergoes various chemical reactions, including:
Substitution Reactions: The iodo group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form hydroquinones.
Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, are commonly used to form carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide. Major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
1-(Difluoromethoxy)-2-fluoro-3-iodobenzene has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceuticals, particularly in the development of anti-inflammatory and anticancer agents.
Materials Science: The compound’s unique electronic properties make it suitable for use in the development of liquid crystal displays and other electronic materials.
Agricultural Chemistry: It is utilized in the synthesis of pesticides and herbicides due to its ability to enhance the biological activity of active ingredients.
Mécanisme D'action
The mechanism by which 1-(Difluoromethoxy)-2-fluoro-3-iodobenzene exerts its effects is primarily through its interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit certain enzymes or receptors, thereby modulating biological pathways involved in disease processes . The exact molecular targets and pathways depend on the specific application and the structure of the final compound derived from this compound.
Comparaison Avec Des Composés Similaires
1-(Difluoromethoxy)-2-fluoro-3-iodobenzene can be compared with other difluoromethoxy-substituted benzene derivatives, such as:
- 1-(Difluoromethoxy)-3-nitrobenzene
- 1-(Difluoromethoxy)-4-chlorobenzene
- 1-(Difluoromethoxy)-2,4-difluorobenzene
These compounds share similar structural features but differ in their substituents, which can significantly impact their chemical reactivity and applications. For example, the presence of a nitro group in 1-(Difluoromethoxy)-3-nitrobenzene enhances its electron-withdrawing properties, making it more reactive in nucleophilic substitution reactions .
Propriétés
Formule moléculaire |
C7H4F3IO |
|---|---|
Poids moléculaire |
288.01 g/mol |
Nom IUPAC |
1-(difluoromethoxy)-2-fluoro-3-iodobenzene |
InChI |
InChI=1S/C7H4F3IO/c8-6-4(11)2-1-3-5(6)12-7(9)10/h1-3,7H |
Clé InChI |
GNJLCVFQSJCHLI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1)I)F)OC(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


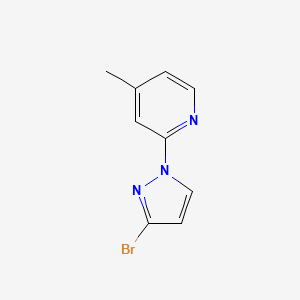
![3-ethyl-5-[(thiophen-2-yl)methylidene]-2-[(4H-1,2,4-triazol-4-yl)imino]-1,3-thiazolidin-4-one](/img/structure/B13059774.png)
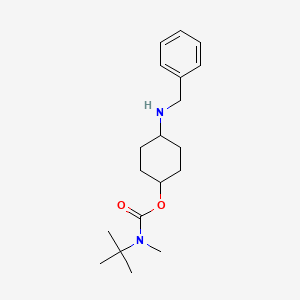
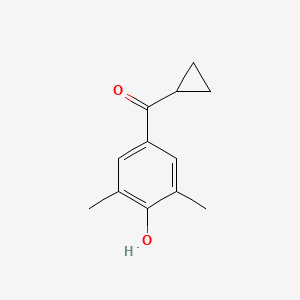
![1-cyano-3-[4-[(4R)-4-methyl-6-oxo-4,5-dihydro-1H-pyridazin-3-yl]phenyl]-2-prop-2-ynylguanidine](/img/structure/B13059791.png)
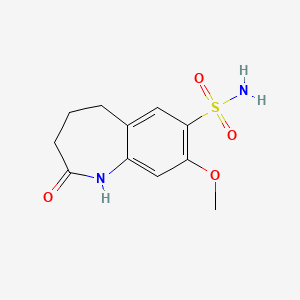

![[(3Z)-2-oxo-1-phenyl-2,3-dihydro-1H-indol-3-ylidene]aminoacetate](/img/structure/B13059814.png)

![[5-(4-Methylphenyl)-1,2-oxazol-3-YL]methanethiol](/img/structure/B13059822.png)

![(13S,17R)-16-(thiophene-2-carbonyl)-11,15-dioxa-16-azatetracyclo[8.7.0.0^{2,7}.0^{13,17}]heptadeca-1(10),2(7),3,5,8-pentaene](/img/structure/B13059839.png)
